molecular formula C10H19NO2 B1280879 Tert-butyl pent-4-EN-1-ylcarbamate CAS No. 202925-92-6

Tert-butyl pent-4-EN-1-ylcarbamate

Cat. No. B1280879
M. Wt: 185.26 g/mol
InChI Key: UZABMBWHKURXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl pent-4-EN-1-ylcarbamate is a chemical compound that falls within the category of organic synthesis intermediates. These intermediates are crucial for the development of various biologically active compounds and have applications in pharmaceuticals and materials science. The tert-butyl group is a common protecting group in organic chemistry, often used to protect amines as carbamates due to its steric bulk and ease of removal under acidic conditions.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is a topic of significant interest in organic chemistry. For instance, an enantioselective synthesis of a benzyl tert-butyl carbamate derivative using iodolactamization as a key step has been reported, which is an essential intermediate for potent CCR2 antagonists . Another study describes the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which behave as N-(Boc)-protected nitrones in reactions with organometallics . Additionally, a practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate has been developed, highlighting the potential utility of this scaffold for chiral ligands and peptide nucleic acids (PNAs) .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be quite complex, as evidenced by the crystal structure analysis of tert-butyl N-acetylcarbamate, which shows pairs of molecules forming dimers linked by a double N—H⋯O=C hydrogen bond . Similarly, the crystal structures of tert-butyl carbamate derivatives with chlorodiacetylene and iododiacetylene show molecules linked via bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds involving the same carbonyl group .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives are versatile in chemical reactions. They can be used as building blocks in organic synthesis, as demonstrated by the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an intermediate in the synthesis of biologically active compounds like omisertinib . The Kulinkovich–Szymoniak cyclopropanation is another reaction where tert-butyl carbamate derivatives are used, leading to the synthesis of intermediates for lymphocyte function-associated antigen 1 inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are of great interest for their practical applications. For example, the molar heat capacities and thermodynamic properties of (S)-tert-butyl 1-phenylethylcarbamate have been investigated, revealing a solid–liquid phase transition and providing insights into the compound's melting point and thermodynamic functions . The crystal structure of the tert-butyl cation, a related species, has also been determined, showing a planar structure with specific bond lengths and angles, which is significant for understanding the reactivity and stability of tert-butylated compounds10.

Scientific Research Applications

Polymer Science and Materials

Tert-butyl hydroquinone-based poly(cyanoarylene ether) (PENT), synthesized using a tert-butyl group, has been explored in the context of polymer science. It exhibits properties like phase morphology, fracture toughness, and mechanical properties, relevant for the development of toughened epoxy resins (Saxena et al., 2006).

Organic Synthesis

The tert-butyl group is significant in organic synthesis, as evidenced by its role in the synthesis of intermediates for lymphocyte function-associated antigen 1 inhibitors. An example includes the practical and scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate (Li et al., 2012).

Medicinal Chemistry

In medicinal chemistry, the tert-butyl group is a common motif and is involved in property modulation of bioactive compounds. Its effects on physicochemical and pharmacokinetic properties, efficacies, and activities have been studied in drug analogues (Westphal et al., 2015).

Crystallography and Structural Analysis

The tert-butyl group plays a role in crystallography and structural analysis. For instance, the crystal structure of tert-butyl N-acetylcarbamate has been studied using X-ray and Hirshfeld surface analysis, revealing insights into molecular packing and interactions (Dawa El Mestehdi et al., 2022).

Chemistry of Radicals and Ions

The tert-butyl group is crucial in the study of radicals and ions. Research has been conducted on the tert-butyl cation, exploring its structure and properties, which are significant in understanding reaction mechanisms and stability of ions (Hollenstein & Laube, 1993).

properties

IUPAC Name

tert-butyl N-pent-4-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h5H,1,6-8H2,2-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZABMBWHKURXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479443
Record name TERT-BUTYL PENT-4-EN-1-YLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl pent-4-EN-1-ylcarbamate

CAS RN

202925-92-6
Record name TERT-BUTYL PENT-4-EN-1-YLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202925-92-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a magnetically stirred solution of 9.13 grams hex-5-ynoic acid (0.081 mol), 7.12 mL triethylamine (0.051 mol), 30 mL tert-butanol, was added 17.7 mL diphenylphosphoryl azide (0.082 mol) and the mixture heated to reflux for 3 hours. The reaction mixture was allowed to cool to room temperature and poured over a biphasic mixture of 200 mL water and 200 mL ether. The layers were separated and the organic layer was washed 1×50 mL 5% ethylene-diaminetetraacetic acid disodium salt, 1×50 mL 10% sodium bicarbonate, 1×50 mL brine, dried over magnesium sulfate and activated carbon, filtered and concentrated in vacuo. The resulting residue was further purified by column chromatography, using silica gel, eluting with 1:1 ether/hexane (TLC, SiO2, 1:3 ethyl acetate/hexane, Rf =0.18, ninhydrin char) to yield 3.8 grams (25%) N-boc-5-amino-1-pentene. 1H NMR (CDCl3, dTMS) 4.65 (1H, bs, NH), 3.22 (2H, q, 3JHH =6 Hz, NCH2), 2.23 (2H, dt, 3JHH =6 Hz, 4JHH =3 Hz, CH2C∫C), 1.98 (1H, t, 4JHH =3 Hz, C∫CH), 1.73 (2H, p, 3JHH =6 Hz, CH2), 1.42 (9H, s, t-Bu)
Quantity
9.13 g
Type
reactant
Reaction Step One
Quantity
7.12 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
17.7 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl pent-4-EN-1-ylcarbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl pent-4-EN-1-ylcarbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl pent-4-EN-1-ylcarbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl pent-4-EN-1-ylcarbamate
Reactant of Route 5
Tert-butyl pent-4-EN-1-ylcarbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl pent-4-EN-1-ylcarbamate

Citations

For This Compound
7
Citations
B Rosen - 2011 - deepblue.lib.umich.edu
… procedure 1 was employed for the coupling of 2-chloronapthalene (98 mg, 0.60 mmol) with tertbutyl pent-4-en-1-ylcarbamate (93 mg, 0.50 mmol) to afford 126 mg (81%) of the title …
Number of citations: 0 deepblue.lib.umich.edu
BR Rosen, JE Ney, JP Wolfe - The Journal of organic chemistry, 2010 - ACS Publications
… A solution of tert-butyl pent-4-en-1-ylcarbamate (93 mg, 0.50 mmol) and 4-chlorotoluene (71 μL, 0.60 mmol) in toluene (2 mL) was added to the Schlenk tube via syringe. The mixture …
Number of citations: 49 pubs.acs.org
I Kleban, Y Krokhmaliuk, S Reut… - European Journal of …, 2021 - Wiley Online Library
… Yield 59.6 g (94 %) from tert-butyl pent-4-en-1-ylcarbamate (52.6 g, 0.284 mol). Brownish liquid; the compound existed as a mixture of rotamers; 1 H NMR (400 MHz, CDCl 3 ): δ = 5.91–…
DN Mai - 2011 - search.proquest.com
The synthesis of nitrogen-containing heterocycles is important due to the fact that many biologically active molecules contain these motifs. Over the past 10 years, the Wolfe group has …
Number of citations: 2 search.proquest.com
WT Ye, R Zhu - Chem Catalysis, 2022 - cell.com
… Following General Procedure A, the title compound was synthesized from tert-butyl pent4-en-1-ylcarbamate (2e) (55.5 mg, 57 μL, 0.30 mmol) (reaction time = 14 h). The product …
Number of citations: 12 www.cell.com
R Zhu - 2021 - scholar.archive.org
… Following General Procedure A, the title compound was synthesized from tert-butyl pent4-en-1-ylcarbamate (2e) (55.5 mg, 57 µL, 0.30 mmol) (reaction time = 14 h). The product …
Number of citations: 0 scholar.archive.org
VT Nguyen - 2020 - search.proquest.com
Functionalization has emerged as an attractive strategy for the diversification of compounds especially in drug development and materials science. The recent emerging trend in …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.